molecular formula C5H4Cl2N2O B038544 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride CAS No. 117283-62-2

2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride

Cat. No. B038544
M. Wt: 179 g/mol
InChI Key: HPZIZERPQARUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride, also known as CMIC, is an important intermediate in the synthesis of various drugs and pharmaceuticals. It is a colorless liquid with a pungent odor and is widely used in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride acts as an acylating agent and reacts with various nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of amides, esters, and thioesters, which are important intermediates in the synthesis of various drugs and pharmaceuticals.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride have not been extensively studied. However, it is known that 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is a highly reactive compound and can react with various biological molecules such as proteins and nucleic acids. This reaction can result in the formation of adducts, which can interfere with normal cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride in lab experiments include its high reactivity and versatility. 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride can react with various nucleophiles and can be used in the synthesis of a wide range of compounds. However, the limitations of using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride include its toxicity and the need for specialized equipment and handling procedures.

Future Directions

There are several future directions for the research and development of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride. One area of research is the development of new and more efficient synthesis methods for 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride. Another area of research is the study of the biochemical and physiological effects of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride and its adducts. Additionally, the development of new drugs and pharmaceuticals using 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride as an intermediate is an area of active research. Finally, the use of 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride in the production of agrochemicals and dyes is an area of potential growth.

Synthesis Methods

2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride can be synthesized through the reaction between 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is widely used in the synthesis of various drugs and pharmaceuticals. It is an important intermediate in the production of antiviral, antibacterial, and antifungal agents. 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is also used in the synthesis of anticancer drugs and drugs for the treatment of Alzheimer's disease. Additionally, 2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride is used in the production of agrochemicals and dyes.

properties

CAS RN

117283-62-2

Product Name

2-Chloro-1-methyl-1H-imidazole-5-carbonyl chloride

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179 g/mol

IUPAC Name

2-chloro-3-methylimidazole-4-carbonyl chloride

InChI

InChI=1S/C5H4Cl2N2O/c1-9-3(4(6)10)2-8-5(9)7/h2H,1H3

InChI Key

HPZIZERPQARUHX-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1Cl)C(=O)Cl

Canonical SMILES

CN1C(=CN=C1Cl)C(=O)Cl

synonyms

1H-Imidazole-5-carbonyl chloride, 2-chloro-1-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.